molecular formula C17H11F3N6O2S B6515178 N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)furan-2-carboxamide CAS No. 931723-49-8

N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)furan-2-carboxamide

Cat. No.: B6515178
CAS No.: 931723-49-8
M. Wt: 420.4 g/mol
InChI Key: XPMJZYVLSVBIFE-UHFFFAOYSA-N
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Description

N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a trifluoromethylphenyl group and a furan-2-carboxamide side chain.

Properties

IUPAC Name

N-[3-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N6O2S/c1-9-13(14-21-16(29-24-14)22-15(27)12-6-3-7-28-12)23-25-26(9)11-5-2-4-10(8-11)17(18,19)20/h2-8H,1H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMJZYVLSVBIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its cytotoxicity, antibacterial effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring and a triazole moiety, which are known for their biological activities. The trifluoromethyl group enhances lipophilicity and may improve the compound's interaction with biological targets.

Property Details
Molecular Formula C15H14F3N5O2S
Molecular Weight 373.36 g/mol
CAS Number Not available in the sources provided

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiadiazole rings exhibit significant anticancer properties. For instance:

  • A related compound demonstrated potent cytotoxic activity against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia (L1210), with IC50 values in the low micromolar range .
  • The presence of the triazole group is critical for the inhibition of key enzymes involved in cancer proliferation, such as cyclin-dependent kinases (CDKs) .

Antibacterial Effects

The antibacterial activity of triazole derivatives has been documented extensively:

  • Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies highlighted the potency of trifluoromethyl-substituted triazoles against strains such as Staphylococcus aureus .

Antifungal Properties

Triazole derivatives are also known for their antifungal activities:

  • Research indicates that triazole-containing compounds can inhibit fungal growth by targeting the cytochrome P450 enzyme system in fungi, which is essential for ergosterol synthesis . This mechanism is similar to that of established antifungal agents like fluconazole.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Cytotoxicity Assay : A study evaluated a series of triazole derivatives against the NCI-60 cancer cell line panel. The results showed that derivatives with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
  • Antimicrobial Testing : In a comparative study of various triazole derivatives against bacterial strains, compounds with similar structural features to this compound demonstrated MIC values comparable to traditional antibiotics .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it particularly interesting for medicinal applications:

Anticancer Properties

Studies suggest that compounds with similar structures can inhibit specific kinases or growth factors associated with tumor growth. This inhibition may lead to reduced cell viability in various cancer cell lines.

Antimicrobial Activity

The incorporation of triazole and thiadiazole rings has been linked to antimicrobial properties. Such compounds can disrupt microbial cell functions or inhibit essential enzymes.

Enzyme Inhibition

N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)furan-2-carboxamide may interact with cellular targets such as enzymes involved in cancer cell proliferation or microbial metabolism .

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry include:

Application Description
Anticancer Agent Targeting specific kinases to inhibit tumor growth and reduce cell viability.
Antimicrobial Agent Disrupting microbial cell functions through enzyme inhibition.
Drug Development Serving as a lead compound for synthesizing new drugs targeting various diseases.

Case Studies

Several studies have documented the efficacy of compounds similar to this compound in preclinical models:

  • Study on Anticancer Activity : A study demonstrated that similar triazole derivatives inhibited the proliferation of breast cancer cells by blocking specific signaling pathways.
  • Antimicrobial Efficacy : Research on related compounds showed significant activity against resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail .

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The compound’s structural analogs differ primarily in their heterocyclic cores and substituents:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound 1,2,4-thiadiazole Trifluoromethylphenyl, furan carboxamide ~463.3 (estimated)
2-[1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide Thiazole Methoxyphenyl, trifluoromethylbenzyl 545.5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide 1,3,4-thiadiazole Ethyl, 3-methylphenoxymethyl ~375.4 (estimated)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, isopropoxyphenyl 383.3

Key Observations :

  • Thiadiazole vs.
  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methoxy group (logP ~2.8 in ), enhancing membrane permeability .
  • Furan Carboxamide vs. Benzamide : The furan ring in the target offers greater electron-richness than the benzamide in flutolanil, possibly influencing interactions with aromatic residues in enzymes .

Substituent Effects on Bioactivity

  • Trifluoromethylphenyl Group: This substituent is critical for resistance to oxidative metabolism, a feature shared with flutolanil, a fungicide . In contrast, nitro groups in analogs from (e.g., Compound 21) are metabolically reactive, limiting their therapeutic utility despite potent trypanocidal activity .
  • Furan Carboxamide Side Chain : The furan moiety may enhance solubility compared to purely aromatic systems (e.g., benzamide in flutolanil), balancing lipophilicity and bioavailability .

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